molecular formula C13H15N3O3 B11377066 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11377066
M. Wt: 261.28 g/mol
InChI Key: DMPKJJNFDZMHKL-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be attached through nucleophilic substitution reactions involving 2-methylphenol and chloroacetamide derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the phenoxy moiety, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring-opening or amine formation.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Amines, ring-opened derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Industry: Used in the development of agrochemicals, such as herbicides and pesticides, as well as in materials science for the creation of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide is largely dependent on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.

    Therapeutic Effects: In medicinal applications, the compound may target specific molecular pathways involved in disease progression, such as signaling pathways in cancer cells or inflammatory pathways in autoimmune diseases.

Comparison with Similar Compounds

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide can be compared with other oxadiazole derivatives:

    Similar Compounds: N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide, N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-chlorophenoxy)acetamide.

    Uniqueness: The presence of the ethyl group and the specific substitution pattern on the phenoxy ring confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C13H15N3O3/c1-3-10-13(16-19-15-10)14-12(17)8-18-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

DMPKJJNFDZMHKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)COC2=CC=CC=C2C

Origin of Product

United States

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